11beta-Hydroxyetiocholanolone
Overview
Description
11beta-Hydroxyetiocholanolone, also known as 11-Hydroxyetiocholanolone, is a compound with the molecular formula C19H30O3 . It has an average mass of 306.440 Da and a monoisotopic mass of 306.219482 Da . It is a metabolite of hydrocortisone (cortisol).
Synthesis Analysis
11beta-Hydroxyetiocholanolone is a metabolite of hydrocortisone (cortisol). The synthesis of this compound is likely to involve the enzyme 11β-Hydroxylase (CYP11B1), which is known to catalyze the addition of hydroxyl groups during oxidation reactions .Molecular Structure Analysis
The molecular structure of 11beta-Hydroxyetiocholanolone can be analyzed using various chemistry software . It has 8 defined stereocentres .Physical And Chemical Properties Analysis
11beta-Hydroxyetiocholanolone has a density of 1.2±0.1 g/cm3, a boiling point of 454.7±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.5 mmHg at 25°C . It has a molar refractivity of 85.1±0.3 cm3, and its polar surface area is 58 Å2 .Scientific Research Applications
1. Doping Control and Metabolic Studies
11beta-Hydroxyetiocholanolone is a metabolite of adrenosterone, an endogenous steroid hormone. Research has shown that adrenosterone may function as an inhibitor of the 11beta-hydroxysteroid dehydrogenase type 1 enzyme (11beta-HSD1), which is primarily responsible for the reactivation of cortisol from cortisone. The urinary metabolism of adrenosterone, leading to increased excretion of 11beta-hydroxyetiocholanolone among other metabolites, was investigated for doping control purposes. The exogenous origin of these metabolites was confirmed, and criteria for the detection of adrenosterone administration were proposed (Brooker et al., 2009).
2. Pharmacological Inhibition of 11beta-HSD1 for Metabolic Disorders
Several studies have focused on the inhibition of 11beta-HSD1 as a potential therapeutic approach for metabolic disorders. 11beta-HSD1 converts cortisone to cortisol, and its inhibition is believed to have therapeutic potential for treating conditions like metabolic syndrome and type 2 diabetes. Various compounds, including 2-(S)-phenethylaminothiazolones, 2-amino-1,3-thiazol-4(5H)-ones, and others, have been identified as potent inhibitors of 11beta-HSD1. These inhibitors have shown potential in reducing 11beta-HSD1 enzymatic activity in adipose tissue, demonstrating their potential for treating metabolic disorders (Jean et al., 2007); (Johansson et al., 2008).
3. Diagnostic Biomarkers and Drug Development
Research has also explored the use of 11beta-HSD1 as a biomarker for assessing enzyme activity in vivo indirectly. A study outlined methods using biomarkers to demonstrate the inhibition of 11beta-HSD1, a target for treating type 2 diabetes mellitus. This research provides insights into the pharmacokinetics and pharmacodynamics of selective 11beta-HSD1 inhibitors, marking a step forward in drug development for metabolic disorders (Courtney et al., 2008).
properties
IUPAC Name |
(3R,5R,8S,9S,10S,11S,13S,14S)-3,11-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-15,17,20-21H,3-10H2,1-2H3/t11-,12-,13+,14+,15+,17-,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXFHVWJOVNKQK-DLAZEALESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861589 | |
Record name | 3alpha,11beta-Dihydroxy-5beta-androstan-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70861589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11beta-Hydroxyetiocholanolone | |
CAS RN |
739-26-4 | |
Record name | 11β-Hydroxyetiocholanolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=739-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 53897 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000739264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC53897 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53897 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3alpha,11beta-Dihydroxy-5beta-androstan-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70861589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11.BETA.-HYDROXYETIOCHOLANOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74B865164G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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